molecular formula 2C33H36N2O4.C4H4O4 B1174680 cefotaxime CAS No. 152186-43-1

cefotaxime

Cat. No.: B1174680
CAS No.: 152186-43-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefotaxime is a third-generation cephalosporin antibiotic first introduced in the 1980s. It is administered parenterally and exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Enterobacteriaceae, Neisseria, and Haemophilus influenzae. Its chemical structure features a β-lactam ring fused to a dihydrothiazine ring, conferring stability against many β-lactamases . This compound is particularly effective against extended-spectrum β-lactamase (ESBL)-producing organisms due to its resistance to enzymatic degradation . It is widely used in clinical settings for severe infections such as meningitis, sepsis, and spontaneous bacterial peritonitis (SBP) .

Preparation Methods

Cefotaxime is synthesized through a series of chemical reactions. One common method involves the condensation of 7-aminocephalosporanic acid (7-ACA) with methoxyiminoacetic acid to form this compound acid. This intermediate is then converted to this compound sodium through a series of purification and crystallization steps . Industrial production methods often involve the use of solvents such as dichloromethane and ethyl alcohol, and reagents like triethylamine .

Chemical Reactions Analysis

Cefotaxime undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions are often degradation products that can affect the stability and efficacy of the antibiotic .

Scientific Research Applications

Medical Applications

Cefotaxime is employed in treating several types of infections:

  • Lower Respiratory Tract Infections : Effective against pneumonia caused by Streptococcus pneumoniae and Haemophilus influenzae.
  • Genitourinary Infections : Treats urinary tract infections and gonorrhea.
  • Central Nervous System Infections : Used for bacterial meningitis due to its ability to penetrate the blood-brain barrier.
  • Intra-abdominal Infections : Effective in treating conditions like peritonitis.
  • Bone and Joint Infections : Useful for osteomyelitis and septic arthritis .

Efficacy in Clinical Studies

Clinical trials have demonstrated this compound's effectiveness across various infections:

  • Urinary Tract Infections : A study involving 60 patients with complicated urinary tract infections showed a 63% infection-free rate within five days post-treatment with this compound .
  • Lower Respiratory Infections : In a multicenter trial with 656 patients, this compound achieved bacteriologic cure rates exceeding 94% compared to cefazolin, indicating superior efficacy in treating respiratory infections .
  • Meningitis : this compound has shown high effectiveness in treating meningitis caused by Neisseria meningitidis and Streptococcus pneumoniae, with favorable outcomes reported in pediatric cases as well .

Resistance Patterns

Despite its broad efficacy, there are concerns regarding antibiotic resistance. Studies indicate that resistance to this compound is increasing among certain bacterial strains, particularly those producing extended-spectrum beta-lactamases (ESBLs). For example, a case-control study highlighted that patients with this compound-resistant Enterobacteriaceae had poorer clinical outcomes compared to those with susceptible strains .

Case Study 1: this compound in Pediatric Meningitis

A significant case involved a neonate treated with this compound for bacterial meningitis. The treatment resulted in rapid clinical improvement and resolution of symptoms within 72 hours, showcasing this compound's effectiveness in severe pediatric infections .

Case Study 2: Resistance Development

Another case highlighted the emergence of this compound-resistant strains during treatment for complicated urinary tract infections. This underscores the necessity for careful monitoring of resistance patterns during therapy .

Mechanism of Action

Cefotaxime exerts its effects by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall integrity. As a result, the bacterial cell wall weakens, leading to cell lysis and death .

Comparison with Similar Compounds

Structural and Functional Similarities

Cefotaxime shares structural homology with other third-generation cephalosporins, including ceftriaxone , ceftazidime , and cefepime . Key similarities and differences include:

  • R1 Side Chain : this compound and ceftriaxone have identical R1 side chains, leading to cross-reactivity in allergic reactions. Ceftazidime has a similar but distinct R1 chain .
  • β-Lactamase Stability : this compound and ceftazidime exhibit greater stability against ESBLs compared to earlier cephalosporins like cefuroxime .

Table 1: Structural Comparison of Third-Generation Cephalosporins

Compound R1 Side Chain β-Lactamase Stability Spectrum of Activity
This compound Identical to ceftriaxone High (ESBL-resistant) Broad (Gram- and Gram+)
Ceftriaxone Identical to this compound Moderate Similar to this compound
Ceftazidime Similar to this compound High (including P. aeruginosa) Narrower (Gram- dominant)

Pharmacokinetic Properties

This compound has a plasma half-life of ~1 hour, necessitating multiple daily doses. In contrast, ceftriaxone has a prolonged half-life (~8 hours), allowing once-daily administration . Ceftizoxime shares similar pharmacokinetics with this compound but lacks activity against Pseudomonas aeruginosa .

Table 2: Pharmacokinetic Parameters

Parameter This compound Ceftriaxone Ceftazidime
Half-life (hours) 1.0 8.0 1.8
Protein Binding 40% 95% 10%
Excretion Renal Biliary Renal

Antimicrobial Activity and Resistance

Minimum Inhibitory Concentration (MIC)

This compound demonstrates lower MICs against Enterobacteriaceae compared to ceftriaxone and ceftazidime. However, carbapenem-resistant Klebsiella pneumoniae (CRKP) strains exhibit elevated MICs (>16 μg/mL) due to metallo-β-lactamases (MBLs) like ElBla2, which hydrolyzes this compound with a low Km (10 μM) .

Table 3: MIC Values Against Common Pathogens (μg/mL)

Organism This compound Ceftriaxone Ceftazidime
E. coli (ESBL-) ≤0.5 ≤0.5 ≤1.0
K. pneumoniae (ESBL+) 2–8 4–16 8–32
P. aeruginosa >32 >32 4–8

Resistance Mechanisms

  • CTX-M Enzymes : CTX-M-14 β-lactamase hydrolyzes this compound 10-fold more efficiently than cephalothin due to optimized active-site interactions .
  • MBLs: ElBla2 from Erythrobacter litoralis hydrolyzes this compound with high affinity (Km = 10 μM) but low turnover (kcat = 0.02 s⁻¹) compared to NDM-1 .

Clinical Efficacy

Spontaneous Bacterial Peritonitis (SBP)

This compound achieves a 95% resolution rate in SBP, outperforming ampicillin-tobramycin combinations. It is comparable to ciprofloxacin and amoxicillin/clavulanic acid but remains the gold standard due to broader coverage .

Synergy with Other Antibiotics

This compound/desacetylthis compound combined with tobramycin or gentamicin shows synergistic effects against Gram-negative pathogens, reducing MICs by 8- to 16-fold .

Q & A

Q. Basic: What is the mechanism of action of cefotaxime against β-lactamase-producing bacteria, and how do resistance mutations emerge under selective pressure?

This compound, a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. Resistance in β-lactamase-producing strains (e.g., TEM-1 variants) arises through mutations that enhance enzyme efficiency or reduce drug binding. Researchers identify resistance mutations via PCR mutagenesis followed by selection in this compound gradients. Fitness effects of mutations are quantified using branching models to infer survival probabilities under varying drug concentrations .

Q. Advanced: How can researchers design experiments to quantify the fitness effects of mutations conferring this compound resistance in bacterial populations?

Methodology :

  • Mutagenesis : Introduce random mutations into β-lactamase genes (e.g., TEM-1) via error-prone PCR .
  • Selection Gradients : Grow mutants in this compound concentration gradients (e.g., 0.5×MIC to 4×MIC) to simulate evolutionary pressure.
  • Fitness Measurement : Calculate selection coefficients by comparing growth rates (via optical density or CFU counts) of mutants to a reference strain. Use area-under-the-curve (AUC) analysis of growth curves to quantify fitness improvements over time .
  • Statistical Validation : Apply linear regression to correlate mutation frequency with fitness gains .

Q. Basic: What pharmacokinetic parameters are critical for determining this compound efficacy in treating bacterial meningitis, and how are they measured in clinical studies?

Key parameters include cerebrospinal fluid (CSF) drug concentration, plasma-to-CSF penetration ratio, and time above MIC. In multicentre studies, CSF samples are collected at intervals (e.g., 1–194 hours post-administration) and analyzed via HPLC. Median CSF concentrations ≥4 µg/mL are targeted for efficacy against Streptococcus pneumoniae. Pharmacokinetic-pharmacodynamic (PK/PD) models correlate dosing regimens (e.g., 2 g every 6–8 hours) with clinical outcomes .

Q. Advanced: What methodologies are effective in synthesizing this compound acid with high yield, and how do reaction conditions influence the process?

Optimized Synthesis :

  • Catalyst Selection : Use dimethylacetamide (DMA) to catalyze the reaction between 7-aminocephalosporanic acid (7-ACA) and methoxyimino acetyl chloride (MEAM) .
  • Variable Optimization :
    • Catalyst ratio: 1.2–1.5 mol% DMA maximizes intermediate stability.
    • Solvent: Dichloromethane minimizes side reactions.
    • Crystallization pH: Adjust to 2.5–3.0 to precipitate this compound acid with >97% yield .
  • Quality Control : Monitor reaction progress via TLC and confirm purity using NMR spectroscopy.

Q. Basic: How do researchers analyze the stability of high-concentration this compound solutions for clinical use?

Stability is assessed by:

  • HPLC Analysis : Measure this compound concentration in 0.9% NaCl or 5% dextrose solutions at 83.3 mg/mL and 125 mg/mL.
  • Degradation Criteria : Solutions retain >90% potency for 6 hours at 25°C. Beyond 6 hours, hydrolysis products (e.g., desacetylthis compound) increase, necessitating dose adjustments .

Q. Advanced: What experimental approaches are used to assess the synergistic effects of this compound-conjugated nanoparticles against multidrug-resistant bacteria?

Protocol :

  • Nanoparticle Synthesis : Conjugate this compound to silver-doped ZnO nanoparticles (Ag-ZnO NPs) via chemical reduction. Validate conjugation efficiency (e.g., 76.95%) using UV-Vis spectroscopy .
  • Antimicrobial Assays :
    • Broth microdilution: Determine MIC against MDR strains (e.g., MRSA, ESBL-E. coli).
    • Time-kill curves: Compare bactericidal activity of free this compound vs. nanoparticle conjugates.
    • Synergy Testing: Calculate fractional inhibitory concentration (FIC) indices; FIC ≤0.5 indicates synergy .
  • Toxicology : Assess cytotoxicity in mammalian cell lines (e.g., HEK-293) via MTT assays .

Q. Basic: What epidemiological trends indicate the rise of this compound resistance in clinical isolates, and how are these trends statistically validated?

Longitudinal studies analyze resistance prevalence using CLSI breakpoints. For example, in Norway (2011–2016), this compound resistance in E. coli bloodstream isolates rose from 3.5% to 5.1% (P for trend = 0.0044). Data are validated via chi-square tests for temporal trends and logistic regression to adjust for hospital-level variability .

Q. Advanced: How can computational models predict the evolution of this compound resistance based on mutation fitness landscapes?

Approach :

  • Fitness Landscape Mapping : Use deep mutational scanning data to model mutational effects on β-lactamase activity.
  • Stochastic Simulations : Apply Wright-Fisher models to simulate allele frequency changes under this compound selection.
  • Collateral Sensitivity Analysis : Identify mutations that confer resistance to this compound but sensitize bacteria to other β-lactams (e.g., ceftazidime). Validate predictions with in vitro competition assays .

Properties

CAS No.

152186-43-1

Molecular Formula

2C33H36N2O4.C4H4O4

Molecular Weight

0

Synonyms

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7α(Z)]]-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.